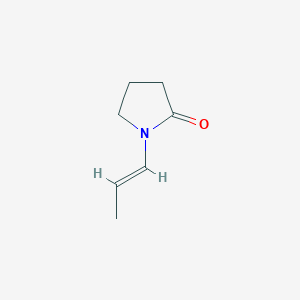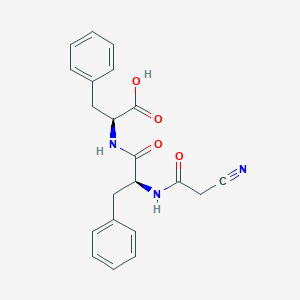
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine, also known as MADAM-6, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it useful for investigating various aspects of neurochemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is not fully understood, but it is thought to act on the GABA-A receptor in a manner similar to other benzodiazepine derivatives. This receptor is responsible for regulating the activity of the neurotransmitter GABA, which plays a key role in the inhibition of neuronal activity in the brain.
Biochemische Und Physiologische Effekte
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects are well-documented, making it a useful tool for investigating various aspects of neurochemistry and pharmacology. However, one limitation of using 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine. One area of interest is the development of more potent derivatives of this compound, which could be useful for investigating the role of the GABA-A receptor in various neurological disorders. Another potential direction is the investigation of the effects of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, which could provide further insights into the neurochemical basis of anxiety and stress. Additionally, the use of 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine in combination with other compounds, such as other benzodiazepine derivatives or other classes of drugs, could provide a more comprehensive understanding of the mechanisms underlying its effects.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has been used in a variety of scientific studies, particularly in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects, making it useful for investigating the neurochemical basis of anxiety and stress. 1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine has also been studied for its potential as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
CAS-Nummer |
143692-53-9 |
|---|---|
Produktname |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine |
Molekularformel |
C21H21N3O4 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-12-8-16-9-19-20(28-11-27-19)10-18(16)21(23-24(12)14(3)26)15-4-6-17(7-5-15)22-13(2)25/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
RNJAHAXIBIIAHU-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C)OCO3 |
Synonyme |
1-(4-Acetylaminophenyl)-3-acetyl-4-methyl-7,8-methylenedioxy-3,4-dihyd ro-5H-2,3-benzodiazepine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)








![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)

